molecular formula C10H9NO2 B1329287 N-Phenylsuccinimide CAS No. 83-25-0

N-Phenylsuccinimide

Cat. No. B1329287
CAS RN: 83-25-0
M. Wt: 175.18 g/mol
InChI Key: ZTUKZULGOCFJET-UHFFFAOYSA-N
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Description

N-Phenylsuccinimide is a chemical compound that has been studied for various applications, including its antifungal properties, synthesis methods, and potential in pharmacology. Research has explored the structure-activity relationships of N-phenylsuccinimides, particularly against Botrytis cinerea, revealing that the hydrophobic effect, electron withdrawal, steric dimensions, and hydrogen bonding capabilities of substituents on the benzene ring play significant roles in antifungal activity .

Synthesis Analysis

The synthesis of N-phenylsuccinimide and its derivatives has been approached through various methods. A microwave-assisted synthesis has been developed, which significantly reduces the reaction time, allowing the preparation of N-phenylsuccinimide within a single laboratory period . Additionally, the synthesis of N-succinimidyl esters, which are closely related to N-phenylsuccinimide, has been widely studied and utilized in different areas of chemistry, including peptide synthesis and bioconjugate chemistry .

Molecular Structure Analysis

The molecular structure of N-phenylsuccinimide derivatives has been analyzed in relation to their biological activity. For instance, the structure-nephrotoxicity relationships for para-substituted N-phenylsuccinimides have been investigated, showing that the electronic nature of the phenyl substituents does not correlate with resulting nephrotoxicity . Moreover, molecular modeling and quantum-chemistry calculations have been applied to differentiate the molecular electrostatic potential of active and inactive anticonvulsant compounds .

Chemical Reactions Analysis

N-Phenylsuccinimide and its derivatives participate in various chemical reactions. For example, phosphate esters derived from N-hydroxysuccinimide have been synthesized and found to be potent inhibitors of human leukocyte elastase, with a mechanism involving phosphorylation of the active site serine . Additionally, N-phenylsuccinimide-thiophene conjugated polymers have been synthesized, indicating the versatility of N-phenylsuccinimide in polymer chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylsuccinimide derivatives have been characterized using various analytical techniques. For instance, the poly(N-phenyl succinimide-thiophene) conducting polymer has been analyzed by NMR, FTIR, DSC, UV-visible spectrophotometry, and electrical measurements, revealing its semiconducting nature with an indirect optical band gap and thermally activated polaron-hopping mechanism for electrical conductivity . The anticonvulsant properties of cyclic derivatives of succinic acid have also been studied, with some derivatives showing marked activity and interesting pharmacological profiles .

Scientific Research Applications

Greener Synthesis Techniques

N-Phenylsuccinimide can be synthesized using microwave-assisted techniques, offering a more energy-efficient and atom economical method. This approach significantly reduces the reaction time, making it more suitable for academic environments (Shell et al., 2011).

Pharmaceutical Research

In pharmaceutical research, N-Phenylsuccinimide derivatives have shown potential in various therapeutic areas. For example, a bioactive derivative was evaluated for its anti-Alzheimer, anticancer, anti-diabetic, antioxidant, and anthelmintic potentials (Ahmad et al., 2019).

Catalyst Development

N-Phenylsuccinimide synthesis has been improved using Nb2O5 as a water-tolerant Lewis acid catalyst. This method demonstrated higher yields and effectiveness for the synthesis of imides (Ali et al., 2016).

Chromatographic Studies

The compound has been used in chromatographic studies, particularly in understanding the retention behavior of its derivatives (Perišić-Janjić et al., 2002).

Antifungal Research

Chirality in N-Phenylsuccinimide derivatives has been studied for its impact on antifungal potency, indicating potential for developing new antifungal drugs (Sortino et al., 2013).

Luminescence and Conformation Studies

N-Phenylsuccinimide has been used to understand the luminescence properties and conformational behavior of certain molecules (Chou et al., 2014).

Genetic Research

It has been referenced in the context of genetic studies, particularly in the PhenX project, which aims to standardize measures across genomic studies (Hamilton et al., 2011).

Protein Labeling

The compound has applications in protein labeling, aiding in the understanding of protein structure and function (Dempsey et al., 2018).

Molecular Function Analysis

Modifications of N-Phenylsuccinimide have been used to explore molecular functions, as seen in studies of the manganese stabilizing protein in photosynthesis (Yu et al., 2001).

Drug Development

N-Phenylsuccinimide derivatives have been investigated for their potential as new antiepileptic drugs, based on their predicted pharmacokinetics and bioactivity (Perišić-Janjić et al., 2013).

Biochemistry and Molecular Biology

Studies have explored the use of N-acylsuccinimides for the selective acylation of amino groups in proteins, offering insights into protein modification and interaction (Boyd et al., 2009).

Enzyme Inhibition Research

Succinimide derivatives have been evaluated for their inhibitory activity against cholinesterases and α-glucosidase enzymes, contributing to the understanding of enzyme mechanisms (Ahmad et al., 2020).

Optical Properties Research

N-Phenylsuccinimide has been used in studies focusing on the optical properties of certain compounds, highlighting its versatility in materials science (Wolak et al., 2003).

Organometallic Chemistry

The compound's role in the synthesis of polymetallic complexes through selective π-coordination has been investigated, demonstrating its significance in organometallic chemistry (Bratko et al., 2013).

Neuroscience and Pharmacology

N-Phenylsuccinimide's derivatives have been studied for their potential in neuroscience and pharmacology, particularly in the context of calcium channel blockage and antiepileptic properties (Gomora et al., 2001).

Material Science

The synthesis and characterization of poly(N-phenyl succinimide-thiophene) as a semiconducting material emphasize its application in material science (Mahi et al., 2018).

Proteomics

N-Hydroxysuccinimide esters, related to N-Phenylsuccinimide, have been used for selective acylation in peptides and proteins, contributing significantly to proteomics research (Abello et al., 2007).

Ophthalmology Research

Derivatives of N-Phenylsuccinimide have been tested for their potential in protecting the retina from light damage, offering insights into ophthalmology and neurodegenerative diseases (Ranchon et al., 2001).

Molecular Motion Control

Electrostatic interactions have been used to control the molecular-scale motion of N-Phenylsuccinimide rotors, demonstrating its application in molecular engineering (Lin et al., 2022).

Safety And Hazards

N-Phenylsuccinimide is classified as causing skin corrosion/irritation and serious eye damage/eye irritation . It is advised to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . In case of skin contact, it is recommended to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-phenylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUKZULGOCFJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232108
Record name Succinanil
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642804
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Phenylsuccinimide

CAS RN

83-25-0
Record name 1-Phenyl-2,5-pyrrolidinedione
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Record name Succinanil
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Record name N-Phenylsuccinimide
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Record name Succinanil
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Record name N-Phenylsuccinimide
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Record name SUCCINANIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
465
Citations
TA Shell, JR Shell, KA Poole… - Journal of chemical …, 2011 - ACS Publications
… A MAOS of N-phenylsuccinimide from succinic anhydride and … Because of the shorter reaction time, N-phenylsuccinimide … the classic route to N-phenylsuccinimide, including number of …
Number of citations: 16 pubs.acs.org
DR Howton - Journal of the American Chemical Society, 1947 - ACS Publications
… Whereas the yield of N-phenylsuccinimide in this instance is … of Nphenylsuccinimide is favored by the addition of catalysts such as … The formation of N-phenylsuccinimide under these …
Number of citations: 24 pubs.acs.org
CV Maftei, E Fodor, PG Jones… - Beilstein Journal of …, 2013 - beilstein-journals.org
BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties Journal Logo …
Number of citations: 56 www.beilstein-journals.org
IS Al-Adham, Z Muhi-Eldeen, E Al-Kaissi, T Arafat… - researchgate.net
… [19] 3- Since α-amino-N-phenylsuccinimide is expected to be more stable than α-aminosuccini-mide. We suspected the phenyl compound would be readily accessible synthetically. …
Number of citations: 2 www.researchgate.net
N Perišić-Janjić, T Djaković-Sekulić… - JPC-Journal of Planar …, 2002 - akjournals.com
The chromatographic behavior and mechanism of retention of some N -phenylsuccinimide derivatives has been studied. Retention constants were determined for normal- and reversed-…
Number of citations: 4 akjournals.com
R Cremlyn, K Burrell, K Fish, I Hough… - Phosphorus and Sulfur …, 1982 - Taylor & Francis
Camphor-10-sulfonyl chloride (1) reacts with hydrazine to give the hydrazide (2), if the reaction is prolonged the benzothiadiazine dioxide (3) is obtained. p-Succinimidobenzenesulfonyl …
Number of citations: 9 www.tandfonline.com
DJ Yang, EP Lahoda, PI Brown, GO Rankin - Toxicology, 1985 - Elsevier
… group received a single intraperitoneal injection of a N-phenylsuccinimide (0.4 or 1.0 mmol/ kg) or … The other N-phenylsuccinimide analogs utilized in this study resulted in insignificant …
Number of citations: 20 www.sciencedirect.com
SA Ashraf, J Hill, A M'Hamedi, H Zerizer - Tetrahedron, 1992 - Elsevier
… consisting of N-phenylsuccinimide (12) and the product 14a of para-rearrangement. were isolated. Treatment of this fraction with acetic anhydride yielded N-phenylsuccinimide and the …
Number of citations: 12 www.sciencedirect.com
I SF Parker - 2014 - edata.stfc.ac.uk
N-phenyl succinimide, C10H9O2, SF Parker, ISIS, Oxfordshire, UK C (CM-1) COUNTS ERROR 1.250000E+02 2.240791E+00 4.554407E-02 1.262500E+02 3.630531E+00 5.765694E-02 …
Number of citations: 0 edata.stfc.ac.uk
GO Rankin, VJ Teets, H Shih, KW Beers… - Journal of applied …, 1992 - Wiley Online Library
… The purpose of this study was to examine the role of the electronic properties of 3,5-substituents in N-phenylsuccinimide nephrotoxicity. The substituents selected for this study were nitro…

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